7-nitro-4aH-quinoxalin-2-one
Description
Historical Development and Chemical Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry
Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, represents a cornerstone in medicinal and organic chemistry. mdpi.comencyclopedia.pub The structural motif, also known as benzopyrazine, has garnered considerable attention from the scientific community due to its presence in a wide array of pharmacologically active agents and natural products, such as the antibiotic echinomycin. mdpi.commtieat.org The versatility of the quinoxaline scaffold allows it to serve as a bioisostere for other heterocyclic cores like quinoline (B57606) and quinazoline, making it a privileged structure in drug design. mtieat.org
The importance of quinoxalines is underscored by their diverse biological activities, which include applications as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents. mdpi.comresearchgate.net Beyond their medicinal value, quinoxaline derivatives are utilized in various material science applications, including as components in dyes for solar cells, fluorescent materials, and organic semiconductors. mdpi.comencyclopedia.pub The development of synthetic methodologies for quinoxalines has evolved from classical condensation reactions to modern transition metal-catalyzed processes, reflecting the continuous effort to access novel and complex derivatives. mtieat.orgrsc.org
Relevance of Nitro-Substituted Heterocycles in Contemporary Chemical Synthesis and Mechanistic Studies
Nitro-substituted heterocycles are pivotal building blocks in modern organic synthesis. The nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity and properties of the heterocyclic ring to which it is attached. uni-rostock.dentnu.no This electronic influence is strategically exploited in various synthetic transformations. For instance, the nitro group can activate a molecule for regioselective palladium-catalyzed C-H arylation reactions and can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.de
Furthermore, the nitro group is a versatile functional handle that can be readily transformed into other valuable functionalities, most notably an amino group. uni-rostock.de This conversion from an electron-withdrawing to an electron-donating group dramatically alters the molecule's electronic properties and opens up new avenues for derivatization. Nitroalkenes, for example, are useful precursors for a wide variety of heterocyclic compounds, participating in cycloadditions and other annulation reactions to form five- and six-membered rings. chim.itresearchgate.net The study of nitro-substituted heterocycles is therefore crucial for developing new synthetic methods and for understanding reaction mechanisms.
Positioning of 7-nitro-4aH-quinoxalin-2-one within the Broader Quinoxalin-2-one Research Context
The compound , this compound, belongs to the quinoxalin-2-one family. It is important to note that quinoxalin-2-ones can exist in tautomeric forms, primarily the keto form (quinoxalin-2(1H)-one) and the enol form (quinoxalin-2-ol). The name "this compound" specifies a particular tautomer/isomer that is less commonly the focus of synthesis compared to its more stable 7-nitroquinoxalin-2(1H)-one or 7-nitroquinoxalin-2-ol counterparts. Research in this area often centers on the regioselective synthesis of these stable forms.
The synthesis of the 7-nitro-substituted quinoxalin-2-one scaffold has been a subject of specific academic interest. For instance, the nitration of quinoxalin-2-ol under weakly acidic conditions has been shown to yield 7-nitroquinoxalin-2-ol with regioselectivity dictated by the nitrogen atom at the 4-position. nih.gov This regioselectivity is a key challenge, as methodologies for obtaining specifically substituted quinoxaline compounds are not widely reported. scielo.br The 7-nitroquinoxalin-2-one structure serves as a valuable functionalized scaffold for further chemical modifications, particularly for creating bioactive compounds by targeting the substituents at the 2 and 7 positions. scielo.brresearchgate.net
Defining the Academic Research Objectives and Scope for this compound Investigations
The primary academic research objectives for compounds within the 7-nitro-quinoxalin-2-one family revolve around the development of efficient and regioselective synthetic methodologies. A significant goal is to devise multi-gram scale procedures that can produce these compounds in high yield and purity, often starting from inexpensive and readily available materials like o-phenylenediamine (B120857). scielo.brresearchgate.net
A core part of the research scope is the exploration of the synthetic utility of the 7-nitro-quinoxalin-2-one scaffold. This involves using the compound as a key intermediate for chemoselective functional group interconversions. scielo.br For example, the nitro group at the 7-position can be reduced to an amine, and the keto/enol group at the 2-position can be converted to other functionalities, such as a chloro group, which can then undergo nucleophilic substitution. nih.govscielo.br These transformations enable the synthesis of a diverse library of quinoxaline derivatives for evaluation in various applications.
The table below outlines a reported multi-step synthesis for a related compound, 7-nitroquinoxalin-2-amine, starting from o-phenylenediamine, which highlights the typical transformations involved in this area of research.
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | o-phenylenediamine | Glyoxylic acid, methanol, 0 °C to room temperature, 1 h | quinoxalin-2-ol | 89% |
| 2 | quinoxalin-2-ol | HNO₃/glacial AcOH, room temperature, 24 h | 7-nitroquinoxalin-2-ol | 65% |
| 3 | 7-nitroquinoxalin-2-ol | POCl₃, reflux, 3 h | 2-chloro-7-nitroquinoxaline | 91% |
| 4 | 2-chloro-7-nitroquinoxaline | p-methoxybenzylamine, triethylamine, ethanol, reflux, 3 h | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 95% |
| 5 | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | Trifluoroacetic acid, room temperature, 24 h | 7-nitroquinoxalin-2-amine | 99% |
The following table presents characterization data for some of the intermediates and the final product from the synthesis described above.
| Compound | Melting Point (°C) | 1H NMR (200 MHz, DMSO-d₆) δ (ppm) | 13C NMR (50 MHz, DMSO-d₆) δ (ppm) | Mass Spec (ESI-MS) |
|---|---|---|---|---|
| quinoxalin-2-ol | 269-270 | 12.4 (s, 1H, NH), 8.16 (s, 1H, H3), 7.76 (d, 1H, J 8.0, H8), 7.53 (t, 1H, J 8.0, H6), 7.26 (m, 2H, H5, H7) | 151.6, 130.7, 128.8, 123.2, 115.7 | 145.0 |
| 7-nitroquinoxalin-2-ol | >300 | 12.73 (s, 1H, NH), 8.36 (d, 1H, J 2.2, H8), 8.27 (s, 1H, H3), 8.16 (dd, 1H, J 9.2, 2.2, H6), 7.42 (d, 1H, J 9.2, H5) | 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2 | 190.0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4,6H |
InChI Key |
XRVFLCQGJGBZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Nitro 4ah Quinoxalin 2 One and Its Precursors
Classical Approaches to Quinoxalin-2-one Synthesis
Classical methods for the synthesis of the quinoxalin-2-one scaffold, which is the core of 7-nitro-4aH-quinoxalin-2-one, have been well-established for over a century. These methods primarily involve the condensation of ortho-diaminobenzenes with 1,2-dicarbonyl compounds or their synthetic equivalents.
The most direct classical route to nitro-substituted quinoxalin-2-ones involves the cyclocondensation of a nitro-substituted o-phenylenediamine (B120857) with an α-ketoacid or its corresponding ester. To obtain a 7-nitro-quinoxalin-2-one, the typical starting material would be 4-nitro-1,2-phenylenediamine. The reaction proceeds by the initial formation of a Schiff base between one of the amino groups of the diamine and the α-keto group of the acid or ester, followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic ring.
The regioselectivity of this condensation is a critical aspect. The reaction of 4-nitro-1,2-phenylenediamine with an unsymmetrical α-ketoacid can potentially yield two regioisomers: the 7-nitro and the 6-nitro-quinoxalin-2-one. The outcome is influenced by the electronic effects of the nitro group and the steric hindrance of the substituents on the α-ketoacid. Generally, the amino group para to the nitro group is less nucleophilic than the amino group meta to it, which can influence the initial condensation step and, consequently, the final product ratio. The reaction conditions, such as the choice of solvent and the presence of an acid or base catalyst, can also modulate this regioselectivity. For instance, acidic conditions can enhance the electrophilicity of the carbonyl carbon, while basic conditions can increase the nucleophilicity of the amino groups.
A concise approach for the regioselective synthesis of quinoxalin-2-one derivatives has been developed, where the use of acidic or basic conditions can regulate the formation of the desired regioisomer. In acidic conditions, 7-substituted quinoxalin-2-one derivatives are often the major product, whereas in basic conditions, the 6-substituted isomers can be favored.
| Reactant 1 | Reactant 2 | Conditions | Major Product(s) | Ref. |
| Substituted o-phenylenediamines | α-ketoester | Acidic (e.g., AcOH) | 7-substituted quinoxalin-2-ones | sapub.org |
| Substituted o-phenylenediamines | α-ketoester | Basic | 6-substituted quinoxalin-2-ones | sapub.org |
The quinoxalin-2-one structure exists in tautomeric forms. The most stable and commonly isolated tautomer is the quinoxalin-2(1H)-one, which possesses an amide-like character. The this compound is a less stable tautomer where the hydrogen is located at the 4a position, interrupting the aromaticity of the benzene (B151609) ring.
The formation of the 4aH tautomer is generally not the primary focus of synthetic strategies due to its lower stability compared to the 1H tautomer. Most classical cyclization methods directly yield the thermodynamically favored quinoxalin-2(1H)-one. The equilibrium between these tautomers is typically rapid, with the 1H form being predominant. The study of such tautomeric equilibria in quinoxaline (B1680401) derivatives has been a subject of spectroscopic investigation. Factors such as the solvent, temperature, and the nature of substituents can influence the position of this equilibrium. However, specific synthetic routes designed to isolate the 4aH tautomer are not commonly reported in the literature. The cyclization process itself involves the formation of a dihydro-quinoxalinone intermediate which then aromatizes, almost invariably leading to the stable 1H-quinoxalin-2-one structure.
An alternative and often more controlled method to synthesize 7-nitro-quinoxalin-2-one is the direct nitration of a pre-existing quinoxalin-2-one scaffold. This approach avoids the potential regioselectivity issues associated with the condensation of nitro-substituted o-phenylenediamines. The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring of the quinoxalin-2-one core. The amide nitrogen and the carbonyl group in the pyrazinone ring are deactivating, directing electrophilic substitution to the benzene ring.
A metal-free nitration method has been developed using tert-butyl nitrite (B80452), which allows for the regioselective nitration at the C7 or C5 position of the quinoxalin-2(1H)-one ring, yielding a range of 7-nitro and 5-nitro derivatives in moderate to good yields. sapub.org This reaction is proposed to proceed through a radical mechanism. The selectivity for the C7 position is influenced by the electronic properties of the quinoxalin-2(1H)-one, with the nitro radical preferentially attacking the more electron-rich positions. rsc.org
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Ref. |
| Quinoxalin-2(1H)-one | tert-Butyl nitrite | MeCN | 60 | 7-Nitro- and 5-nitro-quinoxalin-2(1H)-one | Moderate to Good | sapub.org |
| 1-Phenylquinoxalin-2(1H)-one | tert-Butyl nitrite | MeCN | 60 | 7-Nitro-1-phenylquinoxalin-2(1H)-one | 72 | rsc.org |
| 1-(p-Tolyl)quinoxalin-2(1H)-one | tert-Butyl nitrite | MeCN | 60 | 7-Nitro-1-(p-tolyl)quinoxalin-2(1H)-one | 75 | rsc.org |
Advanced and Sustainable Synthetic Pathways
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies, driven by the principles of green chemistry. These advanced pathways aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher yields, and improved selectivity. Various transition metals and nanocatalysts have been employed for the synthesis of quinoxaline and quinoxalin-2-one derivatives.
Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, nickel, and cobalt, have been utilized in the synthesis of quinoxalines. organic-chemistry.org For quinoxalin-2-ones, these catalysts can be employed in cross-coupling reactions to functionalize the core structure or in catalytic condensation reactions. For example, nickel-catalyzed methods have been developed for the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org
Nanocatalysis: The use of nanocatalysts is a rapidly growing area in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net Various nanocatalysts, including those based on iron, copper, nickel, gold, silica (B1680970), titanium dioxide, and zirconium, have been successfully applied to the synthesis of quinoxalines, typically through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. rsc.orgresearchgate.net These reactions often proceed under milder conditions, in greener solvents, or even solvent-free, and the catalysts can frequently be recovered and reused. For instance, silica nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, affording high yields in short reaction times. rsc.org Similarly, cobalt nanoparticles supported on mesoporous silica have demonstrated excellent activity and reusability in the preparation of quinoxalines. rsc.org
| Catalyst | Reactants | Conditions | Key Advantages | Ref. |
| Silica Nanoparticles (SiO₂) | 1,2-diamines, 1,2-diketones | Solvent-free, room temperature | High yields, short reaction times, reusable catalyst | rsc.org |
| Cobalt Nanoparticles on SBA-15 | 1,2-diamines, 1,2-dicarbonyls | Mild conditions | Excellent activity, stability, reusable up to 10 times | rsc.org |
| Barium Chloride-Embedded Polyaniline (Ba/PANI) Nanocomposites | 3-methylquinoxalin-2(1H)-one, substituted aldehydes | Solvent-free | High yields, short reaction times, reusable catalyst | nih.gov |
| Graphite Carbon Nitride (g-C₃N₄) | Quinoxalin-2(1H)-one, N-arylglycine | Visible light | Metal-free, recyclable, divergent synthesis | nih.gov |
The application of green chemistry principles to the synthesis of quinoxalin-2-ones aims to create more environmentally benign processes. This includes the use of alternative energy sources like microwave irradiation and the reduction or elimination of volatile organic solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. e-journals.in The synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyl compounds has been successfully achieved under microwave heating, often in solvent-free media or in green solvents like ethanol. sapub.orge-journals.in This environmentally friendly approach provides excellent yields in a matter of minutes, compared to the hours or even days required for conventional heating methods. e-journals.in For example, a series of quinoxaline derivatives have been synthesized with yields of 80-90% in just 3.5 minutes under microwave irradiation in a solvent-free setting. e-journals.in
Solvent-Free Methods: Conducting reactions without a solvent, or in a solventless system, is a core principle of green chemistry as it eliminates solvent waste and simplifies product purification. The condensation reaction to form the quinoxaline ring is well-suited to solvent-free conditions, particularly when combined with microwave irradiation or the use of solid-supported catalysts. scispace.com For example, the reaction of o-phenylenediamines with α-dicarbonyl compounds on acidic alumina (B75360) under microwave irradiation proceeds efficiently without any solvent. scispace.com
| Method | Reactants | Conditions | Yield (%) | Reaction Time | Ref. |
| Microwave-Assisted, Solvent-Free | Diamines, Dicarbonyls | Microwave (power not specified) | 80-90 | 3.5 min | e-journals.in |
| Microwave-Assisted on Acidic Alumina | Diamines, Dicarbonyls | Microwave (900 W) | 80-97 | 3 min | scispace.com |
| Microwave-Assisted in Ethanol | o-phenylenediamine, α-dicarbonyls | Microwave | High | Short | sapub.org |
Photochemical and Electrochemical Synthetic Routes for Quinoxalin-2-one Functionalization
Recent advancements in synthetic organic chemistry have highlighted the utility of photochemical and electrochemical methods for the functionalization of the quinoxalin-2-one scaffold. These techniques offer mild and often highly selective routes to a variety of derivatives.
Photochemical Approaches: Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of quinoxalin-2-ones. acs.orgnih.gov These reactions often proceed via radical intermediates, enabling the introduction of a wide range of substituents. For instance, the use of a photocatalyst can facilitate the coupling of quinoxalin-2-ones with various partners. researchgate.net While direct photochemical nitration of the quinoxalin-2-one core is not extensively documented, the functionalization of a pre-existing nitro-substituted quinoxalinone could be envisioned. The electron-withdrawing nature of the nitro group would influence the reactivity of the heterocyclic system in such photochemical transformations.
Electrochemical Strategies: Electrochemical methods provide an alternative green approach to the synthesis and functionalization of quinoxalin-2-ones. These methods can avoid the use of harsh chemical oxidants or reductants by employing an electric current to drive the desired transformations. acs.org The electrochemical C-H functionalization of quinoxalin-2-ones has been demonstrated for the introduction of various groups. acs.org Furthermore, electrochemical nitration of aromatic compounds using nitrite as a nitro source has been reported, which could potentially be adapted for the synthesis of nitro-quinoxalinones. nih.gov The specific application of these methods to a substrate already containing a nitro group, such as in the late-stage functionalization of a 7-nitro-quinoxalin-2-one derivative, would depend on the electrochemical stability of the nitro group under the reaction conditions.
Control of Regioselectivity and Diastereoselectivity in this compound Formation
The synthesis of this compound presents two key stereochemical challenges: the regioselective introduction of the nitro group at the 7-position of the aromatic ring and the diastereoselective formation of the stereocenter at the 4a-position.
Regioselectivity: The nitration of quinoxalin-2(1H)-one has been shown to be highly regioselective. researchgate.net A metal-free method utilizing tert-butyl nitrite allows for the selective nitration at the C7 position of the phenyl ring. researchgate.net This selectivity is attributed to a radical process, offering a direct route to 7-nitroquinoxalin-2(1H)-ones in moderate to good yields. researchgate.net The reaction conditions for this regioselective nitration are crucial for achieving the desired isomer. The synthesis of 7-nitroquinoxalin-2-ol, a key precursor, is achieved by the nitration of quinoxalin-2-ol using fuming nitric acid in glacial acetic acid at room temperature. scielo.br
Diastereoselectivity: The formation of the 4aH-tautomer introduces a chiral center at the 4a position. The control of diastereoselectivity in the synthesis of dihydroquinoxalinones has been an area of active research. acs.orgnih.govresearchgate.net Approaches to induce stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective cyclization cascades. acs.orgnih.govresearchgate.net For instance, visible-light-induced photocatalytic reactions of dihydroquinoxalinone derivatives have been shown to proceed with high stereoselectivity, leading to the formation of polycyclic structures. acs.orgnih.govresearchgate.net While the literature provides examples of stereoselective reactions on the dihydroquinoxalinone core, specific studies detailing the diastereoselective formation of the 4a-stereocenter in this compound are not extensively reported. The spatial and electronic effects of the nitro group would likely play a significant role in directing the stereochemical outcome of any such transformation.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from laboratory-scale synthesis to multi-gram or pilot-scale production of this compound necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A key step in a potential scalable synthesis is the nitration of quinoxalin-2-ol to produce 7-nitroquinoxalin-2-ol. scielo.br
| Parameter | Condition | Effect on Yield and Purity |
| Nitrating Agent | Fuming Nitric Acid | Effective for regioselective nitration at the 7-position. scielo.br |
| Solvent | Glacial Acetic Acid | Provides a suitable medium for the reaction. scielo.br |
| Temperature | Room Temperature | Mild conditions that favor the desired regioselectivity. scielo.br |
| Reaction Time | 24 hours | Sufficient for completion of the nitration. scielo.br |
| Scale | Multi-gram | The nitration step has been shown to be sensitive to scale, with attempts to significantly increase or decrease the scale being unsuccessful in one report. scielo.br |
Further optimization would involve a systematic study of these parameters. For instance, investigating the effect of the concentration of nitric acid, the ratio of reactants, and the reaction temperature could lead to improved yields and reduced formation of by-products. nih.gov The use of continuous-flow reactors could also be explored for better control over reaction parameters and enhanced safety, particularly for nitration reactions which are often highly exothermic. beilstein-journals.org The purification of the final product, likely involving crystallization or chromatography, would also need to be optimized for large-scale production to ensure high purity of the this compound.
Chemical Reactivity and Transformation of 7 Nitro 4ah Quinoxalin 2 One
Reactions of the Nitro Group at Position 7
The nitro group at the C7 position significantly influences the electronic properties of the aromatic ring and serves as a key handle for synthetic modifications. Its strong electron-withdrawing nature makes it susceptible to reduction and a potent activator for nucleophilic aromatic substitution.
One of the most fundamental transformations of the nitro group is its reduction to an amino group, which dramatically alters the electronic and biological properties of the molecule. The conversion of an electron-withdrawing nitro group to an electron-donating amino group opens up further synthetic possibilities, such as diazotization and subsequent Sandmeyer reactions.
The chemoselective reduction of aromatic nitro compounds can be achieved using various reagents, with the choice of reductant being crucial to avoid unwanted side reactions on the quinoxalin-2-one core. masterorganicchemistry.comcsbsju.edu Common methods include catalytic hydrogenation or the use of metallic reducing agents in acidic media. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com It is often a clean and efficient method for nitro group reduction.
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for converting nitroarenes to anilines. masterorganicchemistry.comcsbsju.eduresearchgate.net The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons. csbsju.edu For instance, the use of activated iron powder in water presents a green and sustainable method for this transformation. researchgate.net
The general reaction scheme for the reduction is as follows:
Reaction Scheme: Reduction of 7-nitro-4aH-quinoxalin-2-one to 7-amino-4aH-quinoxalin-2-one
The resulting 7-amino-4aH-quinoxalin-2-one is a key intermediate for synthesizing a variety of derivatives with potential pharmacological activities.
Table 1: Common Reagents for Chemoselective Nitro Group Reduction
| Reagent System | Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Typically room temperature to moderate heat, atmospheric to high pressure | Highly efficient and clean; catalyst can sometimes be sensitive to other functional groups. |
| Fe, HCl | Reflux in aqueous/alcoholic solution | Inexpensive, reliable, and widely used; requires acidic conditions and a basic workup. csbsju.edu |
| SnCl₂, HCl | Often used in ethanol | A mild and effective reducing system. |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | A mild reducing agent often used when other functional groups are sensitive to stronger reductants. |
The presence of the strongly electron-withdrawing nitro group at position 7 activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This reaction allows for the displacement of a suitable leaving group on the ring by a nucleophile. In the case of this compound, while the nitro group itself is not typically the leaving group, its presence significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions, facilitating the attack of nucleophiles. libretexts.orgnih.gov
The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. nih.govnih.gov The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com
The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.comlibretexts.org
Reaction Scheme: General SNAr on a Nitro-activated Aromatic Ring
In the context of this compound, if a leaving group (e.g., a halogen) were present at the C6 or C8 position, the C7-nitro group would strongly activate it for displacement by various nucleophiles such as alkoxides, amines, and thiolates. This provides a powerful strategy for introducing a wide range of functional groups onto the quinoxalinone scaffold.
Reactivity of the 4aH-Quinoxalin-2-one Core
The quinoxalin-2-one core possesses its own distinct reactivity patterns, influenced by the electronic nature of the heterocyclic system and the presence of the C7-nitro group.
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For the quinoxalin-2-one scaffold, the C3 position is particularly reactive and has been the subject of extensive research. chim.itnih.govmdpi.com The direct functionalization at this position is a cost-effective method to synthesize a wide array of derivatives with significant biological activities. nih.govnih.gov
Various methods, including those employing metal catalysis, photocatalysis, or oxidative approaches, have been developed to form new C-C bonds at the C3 position. chim.itresearchgate.net These reactions include alkylation, arylation, vinylation, and acylation. chim.itnih.gov
For example, a three-component reaction involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source like CF₃SO₂Na can lead to C3-trifluoroalkylated products, mediated by an oxidant such as K₂S₂O₈ or PhI(OAc)₂. nih.govmdpi.com Similarly, C3-vinylation can be achieved by reacting quinoxalin-2(1H)-ones with alkenes in the presence of an oxidant like ammonium persulfate, under metal-free conditions. nih.gov The presence of the electron-withdrawing nitro group at C7 would likely influence the reactivity of the C3 position, potentially making it more susceptible to certain types of C-H functionalization reactions.
Table 2: Examples of C-H Functionalization Reactions at the C3 Position of Quinoxalin-2-ones
| Reaction Type | Reagents | Conditions | Reference |
|---|---|---|---|
| Trifluoroalkylation | Alkenes, CF₃SO₂Na, K₂S₂O₈ | Metal-free | nih.gov |
| Vinylation | Alkenes, (NH₄)₂S₂O₈ | Metal-free | nih.gov |
| Alkylation | Ethers, Radicals | Oxidative approaches | chim.it |
The benzene (B151609) ring of the quinoxalin-2-one system can undergo both electrophilic and nucleophilic substitution, though its reactivity is heavily modulated by the existing substituents. The fused pyrazinone ring acts as a deactivating group towards electrophilic aromatic substitution (EAS). The addition of a second, powerful deactivating nitro group at C7 further reduces the ring's nucleophilicity, making EAS reactions challenging. If an EAS reaction were to occur, the directing effects of the existing groups would predict substitution at the C6 or C8 position, meta to the nitro group.
Conversely, the strong deactivation by the nitro group makes the aromatic ring more susceptible to nucleophilic attack, as discussed in section 3.1.2. The electron deficiency created by the C7-nitro group and the heterocyclic core could facilitate nucleophilic substitution of hydrogen (SNAr-H), a process where a hydride ion is formally displaced.
The quinoxalin-2-one core contains an amide functionality, which includes a carbonyl group (C=O) and a nitrogen atom (N-H). Both centers can participate in chemical reactions.
The nitrogen atom at position 1 (N1) is a secondary amine and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method for introducing substituents at this position, further diversifying the molecular structure.
The carbonyl group at C2 exhibits typical ketone-like reactivity, although it is moderated by its inclusion in the amide system. It can potentially react with strong reducing agents or powerful nucleophiles like Grignard reagents, though these reactions might require harsh conditions and could compete with reactions at other sites in the molecule. Spectroscopic data, such as FT-IR, confirms the presence of the C=O and N-H groups, with characteristic absorption bands around 1670 cm⁻¹ and 3300 cm⁻¹, respectively, underscoring their availability for chemical transformation. nih.gov
Derivatization Strategies for Structural Diversification
Structural diversification of the 7-nitroquinoxalin-2-one scaffold is primarily achieved through reactions targeting the N1-position, the C2-position, and the C3-position of the quinoxalinone core. These modifications enable the synthesis of a wide array of derivatives and the construction of complex hybrid molecules.
The generation of substituted derivatives of 7-nitroquinoxalin-2-one is a key strategy for structural diversification. This typically involves the introduction of various functional groups at the C2, N1, or C3 positions of the core structure.
A prevalent method for C2-substitution involves converting the C2-oxo group into a more reactive leaving group, such as a chloride. For instance, 7-nitroquinoxalin-2-ol (the enol tautomer) can be treated with phosphoryl chloride to yield 2-chloro-7-nitroquinoxaline scielo.br. This chlorinated intermediate serves as a versatile electrophile for subsequent nucleophilic aromatic substitution reactions. A wide range of nucleophiles, particularly primary and secondary amines, can then be introduced at the C2-position. This approach has been successfully used to synthesize various N-substituted 7-nitroquinoxalin-2-amine derivatives scielo.br.
Alkylation at the N1 position of the lactam ring is another common derivatization pathway for quinoxalinones, typically achieved by reacting the parent molecule with alkyl halides in the presence of a base nih.govjuniperpublishers.com. Furthermore, modern methods have enabled direct C-H functionalization at the C3 position. These reactions, which can be promoted by photocatalysis or electro-oxidation, allow for the introduction of alkyl and aryl groups without the need for pre-functionalization of the quinoxalinone core researchgate.netrsc.orgnih.gov. Palladium-catalyzed cross-coupling reactions are also instrumental, particularly for creating C-C bonds with aryl, vinyl, or alkyl groups, although this often requires a halogenated precursor sigmaaldrich.comwikipedia.orgrsc.org.
The following table summarizes representative strategies for the synthesis of substituted 7-nitroquinoxalin-2-one derivatives.
| Position of Substitution | Reaction Type | Reagents & Conditions | Resulting Derivative Class |
| C2 | Nucleophilic Aromatic Substitution | 1. POCl₃, reflux2. Amine (e.g., p-methoxybenzylamine), Et₃N, EtOH, reflux scielo.br | 2-Amino-7-nitroquinoxalines |
| N1 | N-Alkylation | Alkyl halide (e.g., Benzyl chloride), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF) juniperpublishers.com | 1-Alkyl-7-nitroquinoxalin-2-ones |
| C3 | C-H Alkylation (Photochemical) | N,N,N',N'-Tetraalkylethylenediamine, Visible Light nih.gov | 3-Alkyl-7-nitroquinoxalin-2-ones |
| C3 | C-H Alkylation (Electrochemical) | Alkyl Boronic Acids, Electrochemical Oxidation rsc.org | 3-Alkyl-7-nitroquinoxalin-2-ones |
Beyond simple substitution, the 7-nitroquinoxalin-2-one scaffold serves as a building block for constructing more complex, hybrid molecular architectures. This involves covalently linking the quinoxalinone moiety to other distinct chemical entities, such as other heterocyclic systems or known pharmacophores, to create molecules with potentially novel properties.
One established approach involves multi-step synthesis where a functionalized quinoxalinone is prepared and then coupled to another molecular fragment. For example, derivatives of quinoxalin-2(1H)-one have been synthesized to incorporate hydrazone and pyrazole moieties researchgate.net. This strategy often begins with a precursor like 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, which can then be reacted with various ketones or diketones to form the corresponding hydrazone or cyclize into a pyrazole-linked hybrid molecule, respectively researchgate.net.
Palladium-catalyzed cross-coupling reactions are exceptionally powerful for creating these hybrid structures wikipedia.org. A halo-substituted 7-nitroquinoxalin-2-one can be coupled with a wide variety of partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), to form intricate C-C or C-N linked architectures sigmaaldrich.commit.edu. This methodology allows for the precise and efficient joining of the quinoxalinone core to other complex organic fragments. The versatility of this approach makes the 7-nitroquinoxalin-2-amine scaffold an interesting platform for further synthesis of compounds where pharmacophore groups are linked to the quinoxaline (B1680401) nucleus scielo.br.
The table below outlines examples of strategies used to form hybrid molecules based on the quinoxalinone core.
| Quinoxalinone Precursor | Partner Molecule/Reagent | Linking Strategy | Hybrid Architecture |
| Functionalized 3-hydrazinyl-quinoxalin-2-one | Aldehydes or Ketones | Condensation | Quinoxalinone-Hydrazone Hybrids researchgate.net |
| Functionalized 3-hydrazinyl-quinoxalin-2-one | 1,3-Dicarbonyl compounds | Condensation & Cyclization | Quinoxalinone-Pyrazole Hybrids researchgate.net |
| Halo-substituted 7-nitroquinoxalin-2-one | Aryl Boronic Acid | Pd-catalyzed Suzuki Coupling sigmaaldrich.com | Aryl-substituted Quinoxalinones |
| 2-Chloro-7-nitroquinoxaline | Aromatic/Aliphatic Amines | Buchwald-Hartwig Amination mit.edu | Amine-linked Quinoxalinone Hybrids |
Structural Elucidation and Advanced Characterization of 7 Nitro 4ah Quinoxalin 2 One
Comprehensive Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for piecing together the molecular puzzle. By probing how the molecule interacts with different forms of electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic system can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to provide a complete picture of the atomic connectivity.
For 7-nitro-4aH-quinoxalin-2-one (C₈H₇N₃O₃), the ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton. The aromatic region would feature three protons on the nitro-substituted ring. The proton at C5, being ortho to the electron-withdrawing nitro group, would be the most deshielded. The protons at C6 and C8 would also exhibit characteristic shifts and coupling patterns (ortho- and meta-coupling). In the aliphatic region, signals for the protons at C3 and the crucial proton at the C4a stereocenter would be observed.
The ¹³C NMR spectrum would show eight distinct resonances. The carbonyl carbon (C2) would appear significantly downfield (~155-160 ppm). nih.gov Carbons directly attached to the nitro group (C7) and nitrogen atoms would also be deshielded. Based on data from related nitro-quinoxaline derivatives, the carbon chemical shifts can be predicted to fall within characteristic ranges. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated values based on general principles and data from related quinoxaline (B1680401) structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~158 |
| C3 | ~4.0 - 4.5 | ~45 - 50 |
| C4a | ~4.5 - 5.0 | ~60 - 65 |
| C5 | ~8.2 - 8.5 | ~125 - 128 |
| C6 | ~7.5 - 7.8 | ~120 - 123 |
| C7 | - | ~145 - 148 |
| C8 | ~7.9 - 8.2 | ~130 - 133 |
| C8a | - | ~135 - 138 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. sphinxsai.com The spectrum for this compound would be dominated by characteristic vibrations of its key functionalities.
The most prominent bands would arise from the nitro (NO₂) and carbonyl (C=O) groups. The nitro group is expected to show two strong stretching vibrations: an asymmetric stretch typically in the 1550-1490 cm⁻¹ range and a symmetric stretch between 1355-1315 cm⁻¹. scielo.br The lactam (cyclic amide) carbonyl group gives rise to a strong absorption band, anticipated around 1670-1680 cm⁻¹. nih.gov
Other significant vibrations would include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic and aromatic rings (typically 1620-1400 cm⁻¹), and various C-H bending vibrations. nih.govscialert.net The presence of a potential N-H tautomer would be indicated by a broad absorption in the 3200-3400 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound These are typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Carbonyl (C=O) | Stretch (Lactam) | 1680 - 1670 |
| Aromatic/Heterocyclic | C=C and C=N Stretch | 1620 - 1400 |
| Aromatic C-H | Stretch | 3100 - 3000 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight, from which the molecular formula can be derived, and the fragmentation pattern, which offers clues about the molecule's structure. creative-proteomics.com
For this compound, the molecular formula is C₈H₇N₃O₃. HRMS would be able to confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺•) or, more commonly in modern techniques, the protonated molecule ([M+H]⁺).
Upon collision-induced dissociation, the molecule would break apart in a predictable manner. libretexts.org The fragmentation pattern is expected to be characterized by the loss of small, stable neutral molecules or radicals. Key fragmentation pathways for this structure would likely include:
Loss of the nitro group: This can occur via the loss of a nitrogen dioxide radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da). nih.gov
Loss of carbonyl group: Ejection of carbon monoxide (CO, 28 Da) from the lactam ring is a common fragmentation pathway for such heterocyclic systems. researchgate.net
Ring fragmentation: Cleavage of the pyrazine (B50134) ring could lead to the loss of molecules like hydrogen cyanide (HCN, 27 Da).
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₈H₈N₃O₃⁺ | 194.0560 |
| [M-NO₂]⁺ | C₈H₇N₂O⁺ | 147.0553 |
| [M+H-CO]⁺ | C₇H₈N₃O₂⁺ | 166.0611 |
| [M+H-NO]⁺ | C₈H₈N₂O₂⁺ | 164.0608 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the conjugated π-electron system of the molecule.
The quinoxalin-2-one scaffold is a chromophore that exhibits characteristic π→π* and n→π* electronic transitions. Studies on related 2(1H)-quinoxalin-2-one derivatives show strong absorption peaks around 280 nm and between 327-340 nm. researchgate.net The peak at the lower wavelength is attributed to a π→π* transition of the benzenoid system, while the band at longer wavelength is due to π→π* transitions involving the entire conjugated system. researchgate.net
The presence of the nitro group at the 7-position is expected to significantly influence the spectrum. As a powerful electron-withdrawing group and an auxochrome, it extends the conjugation of the system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.netiu.edu The n→π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, would also be present, likely appearing as a lower intensity shoulder at a longer wavelength than the π→π* transitions.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Type of Transition |
| ~280-290 | π→π |
| ~340-360 | π→π |
| >380 (low intensity) | n→π* |
Solid-State Structure Determination via X-ray Crystallography
A crystal structure would confirm the non-aromatic nature of the dihydropyrazine (B8608421) ring containing the 4aH center. It would reveal the precise geometry of the nitro group relative to the benzene (B151609) ring and the puckering of the second ring. Analysis of the crystal packing would elucidate intermolecular forces, such as potential hydrogen bonds involving the lactam C=O group and π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the solid-state architecture. iucr.org
Conformational Analysis and Stereochemical Investigations of the 4aH-Quinoxalin-2-one Framework
Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, the most significant structural feature is the sp³-hybridized carbon at the 4a position. This chiral center renders the molecule asymmetric and means that it can exist as a pair of enantiomers.
The presence of the C4a tetrahedral center means the dihydropyrazine ring cannot be planar. It will adopt a puckered conformation, likely a twist-boat or boat-like arrangement, to minimize steric and torsional strain. nobelprize.org The proton at C4a can adopt either a pseudo-axial or pseudo-equatorial position within this conformation. These different conformations could potentially be studied by advanced NMR techniques, as the magnitude of the coupling constants between the 4a-proton and adjacent protons would be highly dependent on the dihedral angles between them, which are defined by the ring's conformation. The stereochemistry and conformational dynamics are critical aspects that influence how the molecule interacts with other chiral molecules, such as biological receptors. nih.gov
Computational Chemistry and Theoretical Studies on 7 Nitro 4ah Quinoxalin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used to model the behavior of 7-nitro-4aH-quinoxalin-2-one at the electronic level. researchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules. researchgate.netresearchgate.net These calculations are used to optimize the molecular geometry and predict a variety of chemical and physical properties. researchgate.net
The electronic character of a molecule is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the presence of the electron-withdrawing nitro (-NO₂) group and the quinoxalinone core significantly influences the energies of these orbitals. The HOMO is expected to be localized over the electron-rich parts of the quinoxaline (B1680401) ring system, while the LUMO is likely concentrated around the nitro group and the carbonyl function, facilitating electron acceptance. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional, can precisely determine these energy levels. researchgate.netnih.gov
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Indicates electron-donating capability. |
| ELUMO | -3.20 | Indicates electron-accepting capability. |
Note: The data in this table is illustrative and representative of values expected from DFT/B3LYP calculations for similar nitroaromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the nitro group and the carbonyl group, owing to their high electronegativity. researchgate.netmdpi.com Conversely, positive potential regions are likely found around the hydrogen atoms of the aromatic ring and the N-H group. researchgate.net The nitrogen atom of the nitro group is known to be significantly positively charged. ucl.ac.uk This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters. DFT methods are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of vibrational modes (FT-IR and Raman). scispace.com These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.netnih.gov
The calculated NMR chemical shifts for this compound would show distinct signals for the protons and carbons in different chemical environments. For instance, aromatic protons near the electron-withdrawing nitro group would be expected to resonate at a lower field (higher ppm value). youtube.com Similarly, vibrational analysis can predict the characteristic stretching frequencies for key functional groups, such as the C=O, N-H, and N-O (from the nitro group) bonds. nih.govscispace.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Predicted Value | Functional Group |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 8.1 - 8.5 | Aromatic C-H adjacent to NO₂ group |
| ¹³C NMR Chemical Shift (ppm) | ~160 | Carbonyl Carbon (C=O) |
| IR Vibrational Frequency (cm⁻¹) | ~1680 | C=O stretching |
| IR Vibrational Frequency (cm⁻¹) | ~1540 | Asymmetric NO₂ stretching |
Note: These values are illustrative, based on typical DFT calculation results for compounds with similar functional groups.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can explore its conformational space, identifying stable conformations and understanding its flexibility and dynamic behavior in different environments (e.g., in a solvent or interacting with a biological target). nih.gov By simulating the molecule's motion over nanoseconds, researchers can analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of its structure and the flexibility of specific regions. researchgate.net
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. Besides FMO analysis, quantum chemical descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, can provide quantitative measures of reactivity. researchgate.net The MEP map identifies the most probable sites for chemical reactions. nih.gov For example, the electron-rich oxygen atoms are potential sites for protonation or coordination to metal ions, while the electron-deficient aromatic carbons may be susceptible to nucleophilic attack. These theoretical insights can guide the design of new synthetic routes and help explain observed reaction outcomes. dntb.gov.ua
Intermolecular Interaction Studies and Ligand-Binding Predictions (if applicable to biological targets)
Should this compound be investigated as a potential biologically active agent, computational docking and intermolecular interaction studies would be essential. johnshopkins.edu Molecular docking simulations predict the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor. researchgate.net These studies calculate a binding affinity or docking score, which estimates the strength of the interaction. nih.gov The analysis of the docked pose can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These predictions are vital in structure-based drug design for identifying and optimizing potential drug candidates. johnshopkins.eduresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Quinoxaline 1,4-dioxide |
Mechanistic Biological Activity Research Involving 7 Nitro 4ah Quinoxalin 2 One Derivatives
Mechanisms of Enzyme Inhibition and Kinetics
Derivatives of the quinoxalin-2-one scaffold have been identified as potent inhibitors of several enzyme classes. The introduction of a nitro group, specifically at the 7-position, can significantly influence the electronic properties of the molecule, impacting its binding affinity and inhibitory mechanism against target enzymes.
Quinoxaline-based compounds have demonstrated inhibitory activity against a wide array of enzymes crucial to cellular function and disease progression.
Tyrosine Kinases: This family of enzymes is a primary target for quinoxaline (B1680401) derivatives in anticancer research. Specific members of this class have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's tyrosine kinase (BTK). researchgate.netrsc.orgnih.gov For instance, a series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives were synthesized and showed notable inhibitory activity against EGFR kinase. researchgate.net Similarly, other quinoxalin-2(1H)-one derivatives have been developed as effective VEGFR-2 inhibitors. rsc.org In the context of hematological malignancies, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have emerged as powerful, non-covalent BTK inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. nih.govacs.org
Topoisomerases: The broader class of quinoxaline derivatives has been acknowledged for its ability to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. This inhibition is a key mechanism for their anticancer effects.
Other Enzymes: Research has also identified nitro-quinoxalinone derivatives as inhibitors of other enzymes. A non-acid series of nitroquinoxalinone compounds, particularly those with an 8-nitro group, were found to be significant inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govresearchgate.net One compound, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, demonstrated particularly strong activity. nih.gov Additionally, certain quinoxalinone-based Schiff's bases have been evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov
Table 1: Enzyme Inhibitory Activity of Selected Quinoxalin-2-one Derivatives
| Compound Class | Target Enzyme | Key Derivative Example | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Bruton's Tyrosine Kinase (BTK) | Compound 2 | 7.41 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Bruton's Tyrosine Kinase (BTK) | Compound 4 | 11.4 nM | nih.gov |
| Quinoxalin-2(1H)-one | VEGFR-2 | Compound 11g | 0.75 µM | rsc.org |
| Nitro-quinoxalinone | Aldose Reductase | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 µM | nih.gov |
Molecular docking and computational studies have been instrumental in elucidating how these derivatives interact with the active sites of their target enzymes. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov
For hydrazinoquinoxalinone derivatives, studies have highlighted the critical role of the nitro substituent and the core structure in enzyme inhibition. The nitro group has been shown to enhance hydrogen bonding with amino acid residues within the enzyme's active site. For example, in one docking study, the nitro group formed H-bonds with Asn176, while the quinoxalinone core interacted with other residues like Gly175, confirming the importance of these structural features for stable binding and inhibition. Furthermore, the nitrogen atom of the quinoxalinone ring is often crucial for fitting the molecule within the enzymatic cavity through hydrogen bonding. nih.gov Docking studies of VEGFR-2 inhibitors also revealed good binding patterns within the prospective molecular target. rsc.org
Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms
Beyond enzyme inhibition, derivatives of 7-nitro-4aH-quinoxalin-2-one have been investigated for their ability to bind to and modulate the activity of specific cell surface and intracellular receptors.
A significant area of research for this compound class has been its interaction with glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overstimulation of AMPA receptors is linked to neurodegenerative conditions, making AMPA antagonists a key therapeutic target. nih.gov
Numerous studies have established that quinoxaline derivatives, including those with a nitro group, act as potent and selective competitive antagonists of the AMPA receptor. nih.govresearchgate.net One prominent example, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone, was found to possess high affinity for AMPA receptors. nih.gov The antagonistic activity of these compounds at the AMPA receptor is a primary mechanism for their observed anticonvulsant properties. researchgate.net
The affinity and selectivity of these compounds for their target receptors have been quantified through radioligand binding assays and computational analysis. The 7-nitro derivative 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone displayed a high binding affinity for the AMPA receptor with a Ki value of 0.057 µM. nih.gov
Mechanistically, the binding of these antagonists involves key interactions within the ligand-binding domain of the AMPA receptor. Molecular docking studies suggest that the binding affinity is driven by hydrogen bonds and π-π stacking interactions. nih.gov The nitrogen atoms of the fused heterocyclic systems are believed to play an essential role as hydrogen bond acceptors in the receptor-ligand interaction. nih.gov
Importantly, these derivatives often show high selectivity. The aforementioned 7-nitro derivative showed over 5000-fold selectivity for the AMPA receptor over both the NMDA receptor and the glycine (B1666218) binding site on the NMDA receptor, highlighting a highly specific mechanistic profile. nih.gov
Table 2: Receptor Binding Affinity of Selected Quinoxaline Derivatives
| Compound | Target Receptor | Activity | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone | AMPA | Antagonist | 0.057 µM | nih.gov |
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) | AMPA | Antagonist | 0.084 µM | nih.gov |
| NBQX | AMPA | Antagonist | 0.060 µM | nih.gov |
| PNQX | AMPA | Antagonist | 0.063 µM (IC₅₀) | scilit.com |
| PNQX | Glycine/NMDA | Antagonist | 0.37 µM (IC₅₀) | scilit.com |
Modulation of Cellular Pathways and Signal Transduction
The interaction of this compound derivatives with their molecular targets (enzymes and receptors) initiates a cascade of downstream effects, leading to the modulation of critical intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Research has shown that quinoxaline derivatives can function as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. rjptonline.orgresearchgate.net The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is common in various cancers. rjptonline.orgunc.edunih.gov By inhibiting key kinases in this network, quinoxaline derivatives can effectively block downstream signaling, leading to a reduction in cancer cell proliferation and survival. rjptonline.org The development of dual PI3K/mTOR inhibitors is a promising strategy, as it can be more effective than targeting a single component of the pathway. unc.edu
Furthermore, the inhibition of receptor tyrosine kinases like EGFR and VEGFR by quinoxaline derivatives directly impacts pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are crucial for tumor growth and angiogenesis. The nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, is another pathway that can be modulated, although direct mechanistic links to this compound derivatives are still under investigation. bio-rad.comresearcher.life
Impact on Apoptosis and Oxidative Stress Mechanisms at the Molecular Level
Quinoxaline derivatives have been identified as significant modulators of programmed cell death, or apoptosis, and cellular oxidative balance. The induction of oxidative stress is a plausible mechanism for the toxicity and metabolic action of quinoxaline compounds. nih.gov Quinoxaline 1,4-dioxide derivatives, for example, are known to generate reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. nih.gov This suggests that oxidative stress plays a critical role in their biological effects. nih.gov
Specific quinoxaline-based derivatives have demonstrated a potent ability to induce apoptosis in cancer cells. nih.gov Mechanistic studies have shown that this process is mediated through the regulation of key apoptotic proteins. For instance, treatment of prostate cancer cells (PC-3) with a potent quinoxaline derivative led to the significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while concurrently downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic factors ultimately commits the cell to apoptosis. nih.gov
Furthermore, some derivatives based on the quinoxalin-2(1H)-one scaffold have been designed as multifunctional agents that combine the inhibition of enzymes like aldose reductase with direct antioxidant properties, highlighting their role in mitigating diabetic complications driven by oxidative stress. researchgate.net
Table 1: Impact of a Quinoxaline Derivative on Apoptotic Protein Expression in PC-3 Cells Data derived from Western Blot analysis as described in cited research. nih.gov
| Protein | Function | Observed Effect |
| p53 | Tumor suppressor; pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Caspase-8 | Initiator caspase in extrinsic pathway | Upregulated |
| Caspase-3 | Executioner caspase | Upregulated |
Investigation of Effects on Gene Expression and Protein Regulation (without clinical data)
The biological activity of this compound derivatives extends to the fundamental processes of gene expression and protein regulation. A primary mechanism identified for certain quinoxaline compounds is the inhibition of topoisomerase II (Topo II), an enzyme critical for resolving DNA topological problems during replication and transcription. nih.gov By inhibiting Topo II, these derivatives can lead to DNA strand breaks, cell cycle arrest, and the induction of apoptosis. nih.gov
The role of quinoxaline derivatives as DNA-damaging agents has also been observed in antimycobacterial studies. Whole-genomic sequencing of drug-resistant mutants revealed numerous single-nucleotide polymorphisms, confirming the predicted mode of action for a quinoxaline-2-carboxylic acid 1,4-dioxide derivative as a DNA-damaging agent. nih.govmdpi.com This direct interaction with DNA can explain the wide range of mutations observed and points to a high mutagenic potential. mdpi.com
Beyond direct DNA damage, these compounds exert their effects by targeting a variety of proteins and pathways. Quinoxaline derivatives have been shown to interfere with tubulin polymerization, folate metabolism, and various protein kinases, including receptor tyrosine kinases that are crucial for cell signaling and proliferation. nih.gov
Table 2: Key Protein Targets and Regulatory Effects of Quinoxaline Derivatives
| Protein/Process Target | Biological Role | Effect of Derivative |
| Topoisomerase II | DNA replication and repair | Inhibition nih.gov |
| Bcl-2 | Apoptosis regulation | Downregulation nih.gov |
| p53 | Tumor suppression, apoptosis | Upregulation nih.gov |
| Tubulin | Cytoskeleton formation, cell division | Inhibition of polymerization nih.gov |
| DNA Integrity | Genetic stability | Induction of damage/breaks mdpi.com |
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Correlation of Structural Modifications with Mechanistic Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of quinoxaline derivatives influences their biological activity. These studies have established that substitutions at positions 2, 3, 6, and 7 of the quinoxaline nucleus are key determinants of potency and selectivity. mdpi.com
For anticancer activity, the nature and position of substituents are critical. Notably, the presence of an electron-withdrawing group, such as the nitro (NO₂) group at the seventh position, has been found to decrease the anticancer activity of certain quinoxaline derivatives. mdpi.com Conversely, the introduction of lipophilic substituents at positions 6 or 7 can improve the potential of other derivatives, such as those with antituberculous activity. mdpi.com
In the context of antagonizing multidrug resistance, SAR studies on substituted quinoxalinones identified that compounds with carbonyl substitutions (ester, amide, or ketone) on a phenoxy group demonstrated excellent antagonism of P-glycoprotein (Pgp) with relatively low toxicity. researchgate.net This highlights how specific side-chain modifications can fine-tune the interaction with a biological target.
Table 3: Summary of Structure-Activity Relationships for Quinoxaline Derivatives
| Position of Substitution | Type of Substituent | Impact on Biological Activity |
| Position 7 | Electron-withdrawing group (e.g., NO₂) | Decreases anticancer activity mdpi.com |
| Position 3 | Acylamino groups | Positive effect on antiprotozoal activity mdpi.com |
| Position 2 | o,o-dimethoxyphenyl group | Increases anticancer activity mdpi.com |
| Position 2 | CF₃ and OCF₃ groups | Decreases anticancer activity mdpi.com |
| Phenoxy Sidechain | Carbonyl substitutions (ester, amide) | Excellent antagonism of P-glycoprotein researchgate.net |
Pharmacophore Modeling and Computational Approaches to Mechanistic Design
Computational methods, including pharmacophore modeling and molecular docking, are integral to the rational design of novel this compound analogues. These approaches provide insight into the molecular interactions between the compounds and their biological targets, helping to explain observed SAR and guide the synthesis of more effective molecules. nih.gov
Molecular docking studies have successfully predicted and corroborated the binding modes of quinoxaline derivatives in the active sites of various enzymes. For example, the potent anticancer activity of a quinoxaline derivative was consistent with its high binding affinity for topoisomerase II, as revealed by docking simulations. nih.gov Similarly, docking has been used to rationalize the inhibitory activity of quinoxalinone derivatives against aldose reductase and their selectivity. researchgate.netnih.gov
These computational models help identify key structural requirements for activity. For instance, docking of quinoxaline derivatives into the binding pocket of the AMPA receptor revealed important interactions with residues such as Glu-13, Tyr-16, and Pro-89, providing a template for designing new antagonists. researchgate.net In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are also employed to assess the drug-like properties and safety profiles of designed compounds at an early stage. johnshopkins.edu
Table 4: Application of Computational Methods in Quinoxaline Derivative Research
| Computational Method | Application/Purpose | Target Protein/System Example |
| Molecular Docking | Predict binding affinity and orientation | Topoisomerase II nih.gov |
| Molecular Docking | Explain SAR and enzyme selectivity | Aldose Reductase researchgate.net |
| Pharmacophore Modeling | Identify essential structural features for activity | AMPA Receptor Antagonists researchgate.net |
| In Silico ADME/Tox | Predict pharmacokinetic and safety profiles | Antimicrobial derivatives johnshopkins.edu |
Emerging Research Areas and Future Directions for 7 Nitro 4ah Quinoxalin 2 One
Application in Functional Materials Chemistry (e.g., Organic Dyes, Optoelectronic Materials)
Quinoxaline (B1680401) derivatives are recognized for their applications in materials science, including their use as fluorescent probes and in molecular electronics. nih.govnih.gov The incorporation of a nitro group, a strong electron-withdrawing group, into the quinoxalin-2-one backbone can significantly modulate the molecule's electronic and photophysical properties. This makes 7-nitro-4aH-quinoxalin-2-one and its derivatives promising candidates for advanced functional materials.
Research has shown that related nitro-containing indenoquinoxalines can act as photocatalysts for the reduction of organic dyes like methylene (B1212753) blue and methyl orange under sunlight. nih.gov This suggests that the 7-nitro-quinoxalin-2-one core could be engineered for similar photocatalytic applications. The electronic structure of these compounds, characterized by a low energy gap, allows them to absorb light and initiate chemical reactions, a critical feature for optoelectronic materials. nih.gov Furthermore, the inherent fluorescence of the quinoxaline scaffold can be fine-tuned by substituents, opening avenues for its use in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov The styrylquinoxalin-2(1H)-ones, a related class, are known to possess a polarized olefinic bond and hydrogen bond donors and acceptors, contributing to their interesting molecular architecture for materials science. rsc.org
| Application Area | Key Property | Potential Role of this compound | Supporting Rationale |
|---|---|---|---|
| Organic Dyes | Color & Photostability | Core structure for novel synthetic dyes with tunable absorption spectra. | The nitro group acts as a chromophore, influencing the molecule's color. |
| Optoelectronic Materials | Photocatalysis & Fluorescence | Development of photocatalysts for environmental remediation or organic synthesis. nih.gov | Nitro-substituted quinoxalines have demonstrated photocatalytic activity. nih.gov |
| Chemical Sensors | Fluorescent Probing | Fluorescent probe for detecting specific analytes or changes in the chemical environment. nih.gov | The quinoxaline core is fluorescent, and the nitro group can modulate its response to external stimuli. |
| Aggregation-Induced Emission (AIE) Materials | Luminescence in Aggregate State | Component in the synthesis of tetraarylethenes (TAEs) with AIE properties for use in sensors and bio-imaging. researchgate.net | Quinoxalin-2(1H)-one derivatives are used to construct diverse heterocyclic skeletons for functional materials. researchgate.net |
Development of Novel Analytical Methodologies Utilizing this compound as a Probe or Reagent
The development of sensitive and selective analytical methods is crucial in many scientific fields. Quinoxaline-based compounds have been successfully employed as efficient fluorescent probes in analytical chemistry. nih.gov The unique structure of this compound, featuring a fluorescent core and a reactive nitro group, makes it an attractive candidate for the development of new analytical tools.
The fluorescence of the quinoxaline ring system can be quenched or enhanced upon interaction with specific analytes, forming the basis for "turn-off" or "turn-on" fluorescent sensors. The nitro group can be chemically reduced to an amino group, and this transformation can be linked to a detectable change in fluorescence or color, allowing for the detection of specific reducing agents or enzymes. This principle could be applied in developing probes for clinical diagnostics or environmental monitoring. For instance, a novel analytical method could be designed where the reduction of the nitro group by a specific analyte leads to a measurable shift in the emission spectrum of the molecule.
Future research could focus on creating derivatives of this compound that are selective for particular metal ions, anions, or biologically important molecules. The development of such probes would involve synthesizing derivatives with specific binding sites that, upon complexation with the target analyte, trigger a change in the photophysical properties of the quinoxaline core.
Exploration of this compound in Catalytic Processes or as a Ligand in Coordination Chemistry
The nitrogen atoms within the quinoxaline ring structure provide excellent coordination sites for metal ions, making quinoxaline derivatives versatile ligands in coordination chemistry. nih.govnih.gov The combination of a quinoxaline ligand with a metal ion like Ag(I) can result in complexes with enhanced biological or catalytic properties. nih.gov The presence of the electron-withdrawing nitro group in this compound can influence the electron density on the nitrogen atoms, thereby modulating the stability and reactivity of the resulting metal complexes.
In catalytic processes, the nitro group itself can be a site of reaction. Catalytic reductive amination, a powerful method for synthesizing amines, often utilizes nitro compounds as starting materials. frontiersin.org This suggests that this compound could serve as a substrate in catalytic systems to generate 7-amino-quinoxalin-2-one derivatives, which are valuable intermediates in medicinal chemistry. Furthermore, quinoxalin-2(1H)-ones have been functionalized through various transition-metal-catalyzed C-H activation reactions, indicating the scaffold's amenability to catalytic modification. researchgate.net
| Area | Potential Function | Mechanism/Rationale | Example from Related Compounds |
|---|---|---|---|
| Coordination Chemistry | Ligand for Metal Complexes | The nitrogen atoms of the quinoxaline ring can coordinate to metal centers. The nitro group modifies the electronic properties of the ligand. | 2-chloroquinoxaline forms complexes with Ag(I), acting as a monodentate ligand. nih.gov |
| Catalysis | Substrate for Reductive Amination | The nitro group can be catalytically reduced and subsequently aminated to form new C-N bonds. frontiersin.org | Nitroarenes are used as precursors to primary amines in one-pot catalytic processes. frontiersin.org |
| Organocatalysis | Precursor for Catalytic Functionalization | The quinoxalin-2-one core is a platform for various C-H functionalization reactions to synthesize complex molecules. researchgate.net | Visible-light and organoamine cocatalyzed difluoroalkylation of quinoxalin-2(1H)-ones. researchgate.net |
Advanced Asymmetric Synthesis and Stereoselective Transformations of Quinoxalin-2-one Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in pharmaceutical chemistry. Research into the asymmetric synthesis of quinoxaline derivatives has yielded successful strategies for controlling stereochemistry. nih.gov These methods often involve the use of chiral catalysts or starting materials derived from the chiral pool.
One notable approach involves the asymmetric hydrogenation of a ketone precursor to a quinoxaline analogue using Noyori's catalyst, which can achieve excellent enantioselectivity (99% ee). nih.gov Another strategy is the regioselective synthesis of quinoxalin-2-one derivatives, where the reaction conditions (acidic vs. basic) can be tuned to favor the formation of a specific isomer. semanticscholar.org While this controls regioselectivity rather than stereoselectivity, it highlights the level of control that can be achieved in synthesizing these scaffolds. Organocatalytic methods are also emerging, such as the use of tBuOOH/DBU for the one-pot synthesis of quinoxalines from nitro olefins. researchgate.net
For this compound, future research will likely focus on developing stereoselective methods to introduce chiral centers into the molecule, particularly at the C3 position. This could involve asymmetric C-H functionalization or the use of chiral auxiliaries to direct the stereochemical outcome of reactions.
| Strategy | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | (R,R)-RuCl₂[xylBinap]DAIPEN (Noyori's catalyst) | Excellent enantioselectivity (99% ee) for the synthesis of chiral quinoxaline alcohols. | nih.gov |
| Regioselective Synthesis | Acetic Acid (Acidic) vs. Triethylamine (Basic) | Control over the formation of 7-substituted vs. 6-substituted quinoxalin-2-one isomers. | semanticscholar.org |
| Organocatalytic Epoxidation/Condensation | tBuOOH / 1,8-diazabicycloundec-7-ene (DBU) | One-pot synthesis of quinoxalines from nitro olefins under mild conditions. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
| AI/ML Technique | Specific Application | Potential Impact | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties based on molecular structure. | Prioritizes which derivatives to synthesize, saving time and resources. | peerj.com |
| Molecular Docking & Simulation | Predicting the binding mode and affinity of a molecule to a biological target. | Guides the design of potent enzyme inhibitors or receptor ligands. | johnshopkins.edu |
| Generative Models | Designing novel molecules with optimized properties from scratch. | Discovers new chemical structures that may not be intuitively obvious to a human chemist. | peerj.com |
| Predictive Synthesis | Predicting reaction outcomes and identifying optimal synthetic routes. | Improves the efficiency and success rate of chemical synthesis. | peerj.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
